Calopogoniumisoflavone B Calopogoniumisoflavone B Calopogoniumisoflavone B is an isoflavonoid.
Calopogoniumisoflavone B is a natural product found in Millettia pachyloba with data available.
Brand Name: Vulcanchem
CAS No.: 62502-14-1
VCID: VC21327949
InChI: InChI=1S/C21H16O5/c1-21(2)8-7-13-16(26-21)6-4-14-19(22)15(10-23-20(13)14)12-3-5-17-18(9-12)25-11-24-17/h3-10H,11H2,1-2H3
SMILES: CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCO5)C
Molecular Formula: C21H16O5
Molecular Weight: 348.3 g/mol

Calopogoniumisoflavone B

CAS No.: 62502-14-1

Cat. No.: VC21327949

Molecular Formula: C21H16O5

Molecular Weight: 348.3 g/mol

* For research use only. Not for human or veterinary use.

Calopogoniumisoflavone B - 62502-14-1

CAS No. 62502-14-1
Molecular Formula C21H16O5
Molecular Weight 348.3 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-f]chromen-4-one
Standard InChI InChI=1S/C21H16O5/c1-21(2)8-7-13-16(26-21)6-4-14-19(22)15(10-23-20(13)14)12-3-5-17-18(9-12)25-11-24-17/h3-10H,11H2,1-2H3
Standard InChI Key WVHJQUXAKZCXEP-UHFFFAOYSA-N
SMILES CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCO5)C
Canonical SMILES CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCO5)C

Chemical Structure and Properties

Calopogoniumisoflavone B is an isoflavone derivative with the molecular formula C21H16O5 and a molecular weight of 348.3 g/mol . The compound features a distinct isoflavone skeleton with characteristic structural elements including a 2,2-dimethylpyrano ring fused to positions 7 and 8, and a methylenedioxy group at the 3' and 4' positions of the B-ring .

Nomenclature and Identification

The compound is also known by its systematic name 3-(1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-f]chromen-4-one and is alternatively referred to as 6'',6''-Dimethyl-3',4'-methylenedioxypyrano[2'',3'':7,8]isoflavone in scientific literature . Various identification codes and registry numbers associated with this compound are summarized in Table 1.

Table 1. Identification Parameters for Calopogoniumisoflavone B

ParameterValue
CAS Registry Number62502-14-1
PubChem CID182342
ChEBI IDCHEBI:187552
ChEMBL IDCHEMBL3311043
InChIKeyWVHJQUXAKZCXEP-UHFFFAOYSA-N
NSC Number604842
UNIIQDZ8Y2HK9K

Structural Characteristics

The structure of Calopogoniumisoflavone B contains several key features that contribute to its biological activities:

  • An isoflavone core structure with a characteristic C-ring

  • A para-substituted B-ring with a methylenedioxy group

  • A 2,2-dimethylpyrano ring fused to the A-ring

  • Multiple oxygen-containing functional groups

The molecular structure includes aromatic systems and oxygen heterocycles that provide potential binding sites for biological interactions . This structural arrangement is consistent with other bioactive isoflavonoids that exhibit various pharmacological properties.

Natural Sources and Distribution

Plant Species

Calopogoniumisoflavone B has been isolated from several members of the Fabaceae (Leguminosae) family. The primary natural sources documented in scientific literature include:

  • Calopogonium mucunoides (Desv.) - A tropical herb used in folk medicine for treating anemia and for protection against witchcraft

  • Millettia pachyloba - The compound has been isolated from the grains of this plant

  • Millettia griffoniana - Another documented source of this isoflavone

Geographical Distribution

The plants containing Calopogoniumisoflavone B are predominantly found in tropical and subtropical regions:

  • Calopogonium mucunoides is widely distributed across Africa, America, and the Pacific regions

  • Millettia species are primarily native to tropical areas in Africa and Asia

Isolation and Structural Elucidation

Extraction and Purification

The isolation of Calopogoniumisoflavone B typically involves a multi-step process beginning with the extraction of plant material using organic solvents. The compound has been successfully isolated through bioactivity-guided fractionation techniques that generally follow these steps:

  • Sequential extraction of plant material with solvents of increasing polarity

  • Fractionation using various chromatographic techniques

  • Final purification using High-Performance Liquid Chromatography (HPLC)

Structural Determination

The structure of Calopogoniumisoflavone B has been established using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR

  • High-Resolution Mass Spectrometry (HRMS)

  • Two-dimensional NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation)

The isoflavone skeleton is typically characterized by specific NMR signals, including the characteristic singlet at approximately δH 8.42 for H-2 and 13C NMR signal at δC 152.7 for C-2 . The presence of the 2,2-dimethylpyrano moiety and other structural features can be confirmed through detailed spectroscopic analysis.

Structure-Activity Relationships

The biological activities of Calopogoniumisoflavone B can be partially attributed to specific structural features:

Table 2. Key Structural Features and Their Potential Contributions to Bioactivity

Structural FeaturePotential Contribution to Activity
Isoflavone skeletonBasis for various biological activities
2,2-Dimethylpyrano ringEnhanced cytotoxicity against cancer cell lines
Methylenedioxy groupMay contribute to biological activity through altered electron distribution
Para-substituted B-ringAssociated with NO production inhibitory effects

Analytical Methods for Detection and Quantification

Several analytical techniques have been employed for the detection and quantification of Calopogoniumisoflavone B in plant extracts and biological samples:

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Thin-Layer Chromatography (TLC)

These methods allow for the identification and quantification of Calopogoniumisoflavone B with high specificity and sensitivity, which is crucial for both research purposes and quality control in natural product development.

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